molecular formula C15H14BrNO5S B4537343 methyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate

methyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate

Cat. No. B4537343
M. Wt: 400.2 g/mol
InChI Key: WWBHDOUFGLDOJL-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate is a chemical compound with potential applications in various fields of chemistry and materials science. Its structure and properties make it a subject of interest for researchers aiming to explore its synthesis methods, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to methyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate typically involves multi-step reactions, starting from basic aromatic compounds or benzoic acid derivatives. For instance, Xu et al. (2018) optimized the synthesis process of a related sulfonyl compound, achieving a total yield of 63.7% through etherification, sulfonyl chloride, amine, and esterification steps (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like XRD (X-ray diffraction), FT-IR (Fourier-transform infrared spectroscopy), and NMR (Nuclear Magnetic Resonance). Murugavel et al. (2017) reported on the synthesis of a related compound, with its structure confirmed by XRD, FT-IR, and NMR, indicating a detailed molecular structure analysis approach (Murugavel et al., 2017).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, including cyclization, as described by Ukrainets et al. (2014), where the compound cyclized in the presence of bases to give specific anilides (Ukrainets et al., 2014). Such reactions are crucial for synthesizing more complex organic molecules with potential biological activities.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are vital for understanding the compound's behavior in different environments. The crystal structure, for instance, helps in understanding the material's stability and potential applications in crystal engineering and design.

Chemical Properties Analysis

The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and potential for forming derivatives, are essential for applications in medicinal chemistry and materials science. The work by Murugavel et al. (2017) provides insights into the compound's reactivity and stability through detailed DFT (Density Functional Theory) computations and molecular docking studies (Murugavel et al., 2017).

properties

IUPAC Name

methyl 4-[(3-bromo-4-methoxyphenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-21-14-8-7-12(9-13(14)16)23(19,20)17-11-5-3-10(4-6-11)15(18)22-2/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBHDOUFGLDOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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